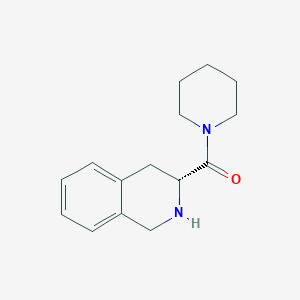

(3R)-3-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline

描述

(3R)-3-(Piperidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a chiral tetrahydroisoquinoline derivative characterized by a piperidine-1-carbonyl group at the 3R position of the isoquinoline scaffold. This compound belongs to a class of nitrogen-containing heterocycles with broad pharmacological relevance, particularly in opioid receptor modulation and antiviral drug development . Its stereochemistry and substitution pattern are critical for its biological activity, as the (3R) configuration optimizes interactions with target receptors such as kappa opioid receptors (KOR) . The compound’s molecular formula is C₁₅H₁₈N₂O, with a molecular weight of 242.32 g/mol (exact mass: 242.1419). Its synthetic routes typically involve HATU-mediated amidation or borane reduction of protected intermediates .

属性

分子式 |

C15H20N2O |

|---|---|

分子量 |

244.33 g/mol |

IUPAC 名称 |

piperidin-1-yl-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanone |

InChI |

InChI=1S/C15H20N2O/c18-15(17-8-4-1-5-9-17)14-10-12-6-2-3-7-13(12)11-16-14/h2-3,6-7,14,16H,1,4-5,8-11H2/t14-/m1/s1 |

InChI 键 |

ZCYXCLHBGPYIOE-CQSZACIVSA-N |

手性 SMILES |

C1CCN(CC1)C(=O)[C@H]2CC3=CC=CC=C3CN2 |

规范 SMILES |

C1CCN(CC1)C(=O)C2CC3=CC=CC=C3CN2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydroisoquinoline core.

Chiral Resolution: The chiral center at the 3rd position can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the tetrahydroisoquinoline ring is oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Isoquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

科学研究应用

(3R)-3-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated as a potential drug candidate for treating various diseases, including neurological disorders and cardiovascular diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (3R)-3-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their pharmacological profiles:

Pharmacological and Functional Differences

- Opioid Receptor Modulation: The target compound lacks the 7-hydroxy group present in JDTic, which is critical for KOR antagonism. JDTic exhibits subnanomolar affinity (Ke = 0.03 nM) due to hydrogen bonding between the 7-hydroxy group and KOR residues . Compound AT-076, a dimethyl-deficient analogue, shows pan-opioid activity (μ/δ/κ Ke = 2.1/1.8/0.7 nM), whereas the target compound’s piperidine-1-carbonyl group may favor κ-selectivity .

Antiviral Activity :

- Neurotoxicity: N-Methylated derivatives (e.g., 1-methyl-THIQ) are metabolized to neurotoxic isoquinolinium ions via MAO, mimicking MPTP’s role in Parkinson’s disease . The target compound lacks this liability due to its piperidine substitution.

Key Research Findings

- Selectivity in Opioid Antagonism : Methylation at C3 (e.g., 8e ) enhances κ-selectivity, while C7 methoxy substitution (8d ) reduces potency (Ke = 0.037 nM vs. 0.03 nM for 8a) .

- Antiviral Mechanism : trans-1 inhibits SARS-CoV-2 post-entry, unlike CQ, which blocks viral fusion .

- Neurotoxic Pathways : N-Methyl-THIQ derivatives accumulate in the substantia nigra, correlating with dopaminergic neuron degeneration .

生物活性

The compound (3R)-3-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a structural motif that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

The compound features a tetrahydroisoquinoline core with a piperidine carbonyl substituent at the 3-position. The stereochemistry at the 3-position (R configuration) is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O |

| Molecular Weight | 220.28 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Research indicates that the biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. It has been shown to modulate dopamine and serotonin receptors, which are critical in the regulation of mood and cognition.

Pharmacological Effects

- Neuroprotective Activity : Studies have demonstrated that this compound exhibits neuroprotective effects in models of neurodegenerative diseases. For instance, it has been shown to diminish amyloid-beta (Aβ42) toxicity in Drosophila models of Alzheimer's disease by rescuing phenotypic defects and prolonging lifespan .

- Bradycardic Effects : A series of related compounds have been evaluated for their bradycardic activities. Specifically, modifications to the benzyl moiety of tetrahydroisoquinolines have led to the identification of potent bradycardic agents .

- Antidepressant-like Effects : In animal models, the compound has exhibited antidepressant-like effects through modulation of serotonergic pathways, suggesting potential applications in treating depression .

Case Studies

- Alzheimer's Disease Model : In a recent study, this compound was tested in a Drosophila model for Alzheimer's disease. The compound significantly reduced Aβ42-induced toxicity and improved motor function .

- Cardiovascular Studies : In isolated guinea-pig atria, related compounds demonstrated significant bradycardic effects, indicating potential therapeutic uses in managing heart rate abnormalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。